molecular formula C9H8I2O2 B14538923 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol CAS No. 62427-66-1

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol

Cat. No.: B14538923
CAS No.: 62427-66-1
M. Wt: 401.97 g/mol
InChI Key: IBYRKYPQZDZACK-UHFFFAOYSA-N
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Description

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol is a chemical compound characterized by the presence of hydroxyprop-1-en-1-yl and diiodophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol typically involves the reaction of 2,6-diiodophenol with 3-hydroxyprop-1-en-1-yl derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyprop-1-EN-1-YL)-2,6-diiodophenol is unique due to the presence of diiodophenol groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62427-66-1

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

4-(3-hydroxyprop-1-enyl)-2,6-diiodophenol

InChI

InChI=1S/C9H8I2O2/c10-7-4-6(2-1-3-12)5-8(11)9(7)13/h1-2,4-5,12-13H,3H2

InChI Key

IBYRKYPQZDZACK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=CCO

Origin of Product

United States

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